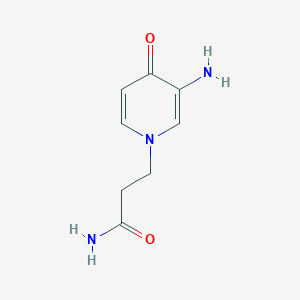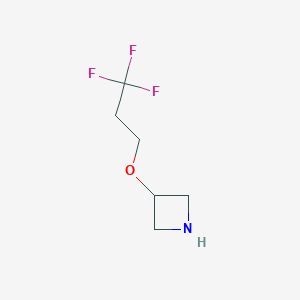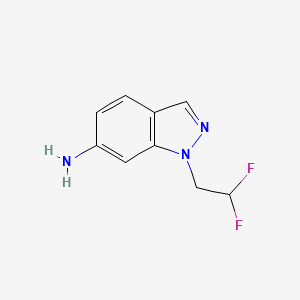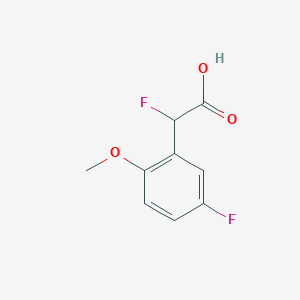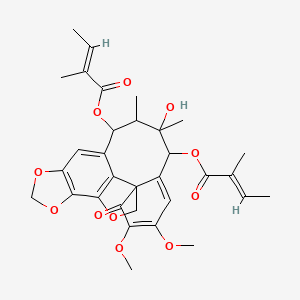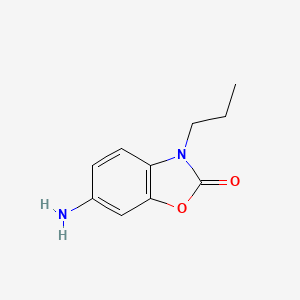![molecular formula C8H7F3O2S B13068957 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a compound that features a thiophene ring substituted with a trifluoromethyl group and a propanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the thiophene ring, followed by the addition of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. The resulting intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Thiophene derivatives with substituted trifluoromethyl groups.
科学的研究の応用
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
- 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
- 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl acetic acid
Uniqueness
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
特性
分子式 |
C8H7F3O2S |
|---|---|
分子量 |
224.20 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid |
InChI |
InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-3-14-6(5)8(9,10)11/h2-4H,1H3,(H,12,13) |
InChIキー |
LNJSZBWGRROXPM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(SC=C1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


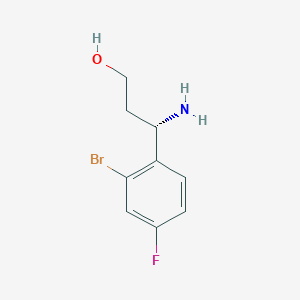
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
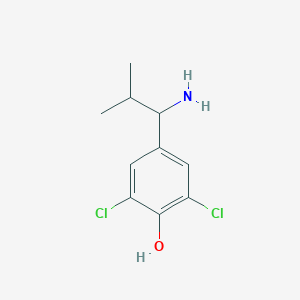
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)

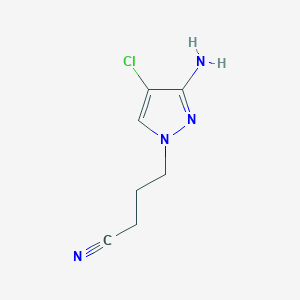

![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
